

Aminopyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

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Compound of Interest

Compound Name: *methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate*

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The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of aminopyrazole derivatives targeting Fibroblast Growth Factor Receptors (FGFR) and c-Jun N-terminal Kinase 3 (JNK3). The data presented herein, summarized from published research, offers insights into the rational design of potent and selective kinase inhibitors.

Comparative SAR of Aminopyrazole Derivatives as Kinase Inhibitors

The following tables summarize the SAR data for two series of aminopyrazole derivatives. The first series targets FGFR, a receptor tyrosine kinase implicated in various cancers. The second series focuses on JNK3, a key regulator in neuronal apoptosis and inflammatory responses.

Series 1: Aminopyrazole-based FGFR Inhibitors

This series of compounds was developed as covalent inhibitors of FGFR, demonstrating activity against both wild-type and gatekeeper mutant versions of the enzyme.^{[1][2]} The core scaffold consists of a 3-aminopyrazole hinge-binding motif.

Compound	R Group (at C5 of pyrazole)	FGFR3 (WT) IC50 (nM)	FGFR3 (V555M) IC50 (nM)	BaF3-FGFR3 (WT) IC50 (nM)	BaF3-FGFR3 (V555M) IC50 (nM)
5	Methyl	1.8	1.1	180	110
6	Isopropyl	0.9	0.6	120	50
7	Cyclopropyl	1.5	1.0	250	100
8	Methoxy	2.5	1.5	300	150
9	Ethoxy	3.0	2.0	400	200

Data extracted from Brawn et al., ACS Med. Chem. Lett. 2021, 12, 1, 93–98.[1][2]

Key SAR Insights for FGFR Inhibitors:

- Substitution at C5 of the pyrazole ring: Small, lipophilic groups at this position enhance potency. The isopropyl group in compound 6 was found to be the most potent.[1]
- Hinge-binding motif: The aminopyrazole core acts as a hinge binder, with the pyrazole N-H forming crucial hydrogen bonds.[1]
- Covalent Inhibition: These compounds were designed to covalently target a cysteine residue on the P-loop of the kinase, conferring activity against gatekeeper mutations which are a common resistance mechanism.[1][2]

Series 2: Aminopyrazole-based JNK3 Inhibitors

This series of 3-aminopyrazole derivatives was investigated for its selective inhibition of JNK3 over p38 MAP kinase.

Compound	R1	R2	JNK3 IC50 (nM)	p38 IC50 (nM)	Selectivity (p38/JNK3)
SR-3451	H	Phenyl	25	3600	144
SR-3576	Methyl	Phenyl	10	>28000	>2800
SR-3737	H	4-Fluorophenyl	12	3200	267

Data extracted from Zheng et al., J. Med. Chem. 2014, 57, 19, 8104–8117.[3][4]

Key SAR Insights for JNK3 Inhibitors:

- N-phenyl urea group: This group binds to a hydrophobic pocket, contributing to potency and selectivity.[3]
- Planarity: The highly planar nature of the pyrazole and N-linked phenyl structures is suggested to be a key factor for the observed selectivity for JNK3 over p38.[3]
- Substitution on the pyrazole ring: Even small modifications, such as the addition of a methyl group, can significantly impact selectivity, as seen in the comparison between SR-3451 and SR-3576.[3]

Experimental Protocols

FGFR Inhibition Assay

The inhibitory activity of the compounds against FGFR2 and FGFR3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. Compounds were screened at a concentration of 10 μ M, and for active compounds, IC50 values were determined from a series of dilutions. Cellular activity was assessed using BaF3 cells engineered to be dependent on the activity of wild-type or V555M mutant FGFR3.[1]

JNK3 and p38 Inhibition Assays

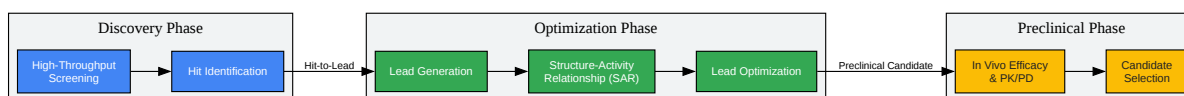
The enzymatic activity of JNK3 and p38 was measured using a radioactive filter binding assay. The assay quantifies the incorporation of 33P from [γ -33P]ATP into a specific substrate (GST-c-

Jun for JNK3 and GST-ATF2 for p38). IC50 values were determined from dose-response curves.[3]

Visualizations

SAR Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and optimization of kinase inhibitors, a process central to the development of aminopyrazole derivatives.

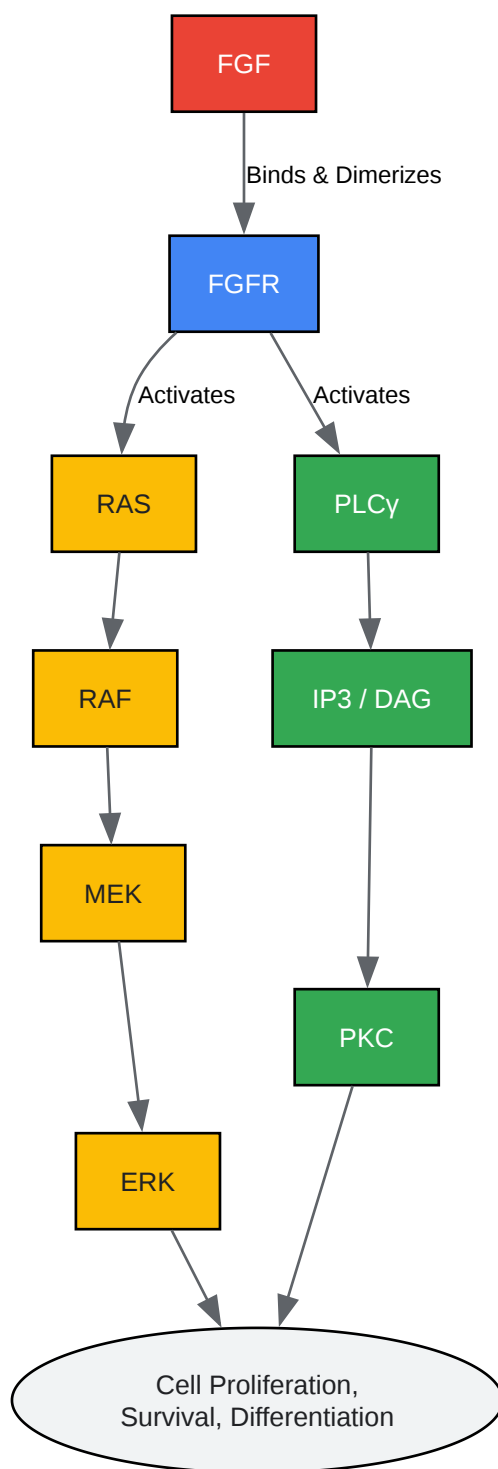


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Caption: A generalized workflow for kinase inhibitor discovery.

Simplified FGFR Signaling Pathway

This diagram depicts a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a key target for some of the discussed aminopyrazole derivatives.



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Caption: A simplified view of the FGFR signaling cascade.

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